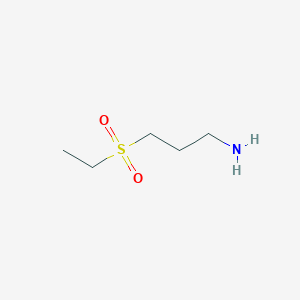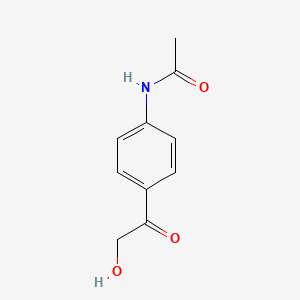
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol is an organic compound that features a bromine atom, a thiophene ring, and an ethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromothiophen-2-yl)-(4-ethylphenyl)methanol typically involves the bromination of a thiophene derivative followed by the introduction of an ethylphenyl group. One common method is the bromination of 2-thienylmethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 3-bromo-2-thienylmethanol. This intermediate can then undergo a Friedel-Crafts alkylation reaction with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-thienyl-4-ethylphenylmethanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-bromo-2-thienyl-4-ethylphenylketone, while substitution with an amine could produce 3-amino-2-thienyl-4-ethylphenylmethanol.
Aplicaciones Científicas De Investigación
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (3-bromothiophen-2-yl)-(4-ethylphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group may form hydrogen bonds with biological molecules, affecting their function and activity. The ethylphenyl group contributes to the compound’s hydrophobicity, impacting its solubility and distribution in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-thienyl-4-ethylphenylmethanol
- 3-Bromo-2-thienyl-4-methylphenylmethanol
- 3-Bromo-2-thienyl-4-ethylphenylketone
Uniqueness
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a thiophene ring enhances its reactivity and potential applications in various fields. Additionally, the ethylphenyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for diverse research and industrial applications.
Propiedades
Fórmula molecular |
C13H13BrOS |
|---|---|
Peso molecular |
297.21 g/mol |
Nombre IUPAC |
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol |
InChI |
InChI=1S/C13H13BrOS/c1-2-9-3-5-10(6-4-9)12(15)13-11(14)7-8-16-13/h3-8,12,15H,2H2,1H3 |
Clave InChI |
ZDSTXHQQLIRSEC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(C2=C(C=CS2)Br)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B8689222.png)



![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol](/img/structure/B8689252.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate](/img/structure/B8689260.png)





